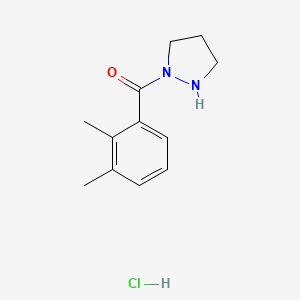![molecular formula C16H16F2N2O3 B7643614 N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide](/img/structure/B7643614.png)
N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide, also known as DORA-22, is a novel compound that has been developed as a selective agonist for the orexin 2 receptor (OX2R). Orexin receptors are a type of G protein-coupled receptor that are involved in the regulation of sleep, wakefulness, and appetite. DORA-22 has been shown to have potential therapeutic applications in the treatment of sleep disorders, such as insomnia, and has been the subject of extensive scientific research.
Mécanisme D'action
N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide selectively activates OX2R, which is primarily expressed in the brain regions involved in the regulation of sleep and wakefulness. Activation of OX2R by this compound leads to the inhibition of wake-promoting neurons and the activation of sleep-promoting neurons, resulting in an increase in NREM sleep and a decrease in wakefulness and REM sleep.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the activation of sleep-promoting neurons in the brain, the inhibition of wake-promoting neurons, and the induction of NREM sleep. In addition, this compound has been shown to have a low potential for abuse and addiction, as well as a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide in lab experiments is its selectivity for OX2R, which allows for the specific targeting of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in order to maintain its effects.
Orientations Futures
There are several potential future directions for the study of N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide and its therapeutic applications. One area of research is the development of more potent and selective OX2R agonists, which may have improved efficacy and safety profiles. Another area of research is the investigation of the potential use of this compound in the treatment of other disorders, such as depression and anxiety, which have been linked to disruptions in sleep-wake cycles. Finally, further studies are needed to investigate the long-term effects of this compound on sleep and wakefulness, as well as its potential for use in humans.
Méthodes De Synthèse
The synthesis of N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide involves several steps, including the reaction of 3-hydroxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,2-difluoroethanol and pyridine to form the ester intermediate, which is then hydrolyzed to give the final product.
Applications De Recherche Scientifique
N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of sleep disorders. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was shown to increase the amount of non-rapid eye movement (NREM) sleep in rats, while also reducing the amount of wakefulness and rapid eye movement (REM) sleep. These effects were dose-dependent and were shown to be mediated through the activation of OX2R.
Propriétés
IUPAC Name |
N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O3/c1-10-5-6-11(7-13(10)21)16(22)19-8-12-3-2-4-15(20-12)23-9-14(17)18/h2-7,14,21H,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQROPSDSWBKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NC(=CC=C2)OCC(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea](/img/structure/B7643532.png)
![5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole](/img/structure/B7643534.png)
![2-[[3-(2,5-Dimethylpyrrolidine-1-carbonyl)phenyl]methylamino]pyridine-3-carbonitrile](/img/structure/B7643542.png)
![4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride](/img/structure/B7643564.png)

![N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]-3-hydroxy-5-methylbenzamide](/img/structure/B7643575.png)
![4-methyl-3-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7643581.png)
![N-[3-hydroxy-1-[(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643589.png)
![3-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea](/img/structure/B7643604.png)


![1-[3-(2-Methoxyphenyl)propyl]-1,2,4-triazole](/img/structure/B7643644.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-(2-propan-2-ylazepan-1-yl)methanone](/img/structure/B7643645.png)
![N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline](/img/structure/B7643647.png)